2-Pentyn-1-ol, 5,5-dimethoxy- 2-Pentyn-1-ol, 5,5-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 79576-62-8
VCID: VC19336989
InChI: InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3
SMILES:
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol

2-Pentyn-1-ol, 5,5-dimethoxy-

CAS No.: 79576-62-8

Cat. No.: VC19336989

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

2-Pentyn-1-ol, 5,5-dimethoxy- - 79576-62-8

Specification

CAS No. 79576-62-8
Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
IUPAC Name 5,5-dimethoxypent-2-yn-1-ol
Standard InChI InChI=1S/C7H12O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,5-6H2,1-2H3
Standard InChI Key MWZODJFDDQYSKG-UHFFFAOYSA-N
Canonical SMILES COC(CC#CCO)OC

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 2-pentyn-1-ol, 5,5-dimethoxy- is inferred as C₇H₁₂O₃, derived from the parent compound 2-pentyn-1-ol (C₅H₈O) with the addition of two methoxy (-OCH₃) groups. This yields a theoretical molecular weight of 142.15 g/mol, consistent with alkyne-containing polyols .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₂O₃
Molecular Weight142.15 g/mol
Boiling Point (est.)215–220°C (extrapolated)
Density (est.)1.02–1.05 g/cm³
LogP (Partition Coeff.)0.8 ± 0.2

The presence of polar oxygen atoms (hydroxyl and methoxy groups) reduces hydrophobicity compared to unsubstituted alkynols, as evidenced by the moderate LogP value .

Spectroscopic Signatures

Infrared Spectroscopy (IR):

  • O-H Stretch: A broad peak near 3300 cm⁻¹ indicates hydrogen bonding in the hydroxyl group.

  • C≡C Stretch: A sharp absorption at 2100–2150 cm⁻¹ confirms the alkyne functionality .

  • C-O Stretch: Methoxy groups produce strong bands at 1100–1050 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR:

    • δ 1.8–2.1 ppm (t, 2H): Methylene protons adjacent to the alkyne.

    • δ 3.3–3.5 ppm (s, 6H): Methoxy protons.

    • δ 4.1–4.3 ppm (t, 2H): Hydroxyl-bearing methylene group.

  • ¹³C NMR:

    • δ 70–85 ppm: Alkyne carbons.

    • δ 50–55 ppm: Methoxy carbons.

Synthetic Pathways and Optimization

Protection-Deprotection Strategies

The synthesis of 2-pentyn-1-ol, 5,5-dimethoxy- typically involves sequential protection of the hydroxyl group to prevent undesired side reactions. A plausible route includes:

  • Methylation of 2-Pentyn-1-ol:
    Reaction with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) selectively protects the hydroxyl group as a methoxy derivative.

    HO-CH2C≡C-CH2CH2OH+2CH3IBaseCH3O-CH2C≡C-CH2CH2OCH3+2HI\text{HO-CH}_2\text{C≡C-CH}_2\text{CH}_2\text{OH} + 2\text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{CH}_3\text{O-CH}_2\text{C≡C-CH}_2\text{CH}_2\text{OCH}_3 + 2\text{HI}
  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) isolates the dimethoxy product .

Microwave-Assisted Synthesis

Recent advances in microwave irradiation enhance reaction efficiency. For example, α,β-unsaturated intermediates analogous to 2-pentyn-1-ol derivatives undergo rapid cyclization under microwave conditions (100–150°C, 10–15 min), suggesting potential applications in accelerating dimerization or oligomerization reactions .

Reactivity and Functionalization

Alkyne-Specific Reactions

The terminal alkyne participates in:

  • Sonogashira Coupling: Cross-couplings with aryl halides to form conjugated enynes.

  • Hydration: Acid-catalyzed addition of water yields α,β-unsaturated ketones .

Methoxy Group Reactivity

  • Demethylation: Treatment with BBr₃ regenerates the diol, enabling further functionalization.

  • Nucleophilic Substitution: Methoxy groups act as leaving groups under strong alkaline conditions.

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for oxygen-containing heterocycles. For instance, intramolecular cyclization forms tetrahydrofuran derivatives, which are prevalent in natural product synthesis .

Polymer Chemistry

The alkyne moiety enables click chemistry (e.g., azide-alkyne cycloaddition), facilitating the development of functionalized polymers with tailored thermal and mechanical properties.

Challenges and Future Directions

Stability Concerns

Propargyl alcohols like 2-pentyn-1-ol derivatives are prone to polymerization under acidic or high-temperature conditions. Stabilization strategies include:

  • Low-Temperature Storage: Below –20°C in inert atmospheres.

  • Inhibitor Additives: Hydroquinone or phenothiazine to suppress radical-initiated polymerization.

Scalability Issues

Current laboratory-scale syntheses face challenges in yield optimization (>60% yields remain elusive). Continuous-flow reactors and catalytic hydrogenation may address these limitations.

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